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Compound of Interest

Compound Name: Ir(piq)3

Cat. No.: B7856150 Get Quote

Introduction
Tris(1-phenylisoquinoline)iridium(III) [Ir(piq)3] is a highly efficient deep-red phosphorescent

emitter utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its excellent

thermal stability and high photoluminescence quantum yield make it a material of significant

interest for applications in displays and solid-state lighting. This document provides a

comprehensive guide for researchers, scientists, and drug development professionals on the

experimental setup and protocols for fabricating Ir(piq)3-based OLEDs and measuring their

electroluminescence characteristics.

Experimental Workflow
The overall process for fabricating and characterizing an Ir(piq)3-based OLED is outlined

below. The primary method for depositing the organic layers and the metal cathode is vacuum

thermal evaporation, which allows for precise control over film thickness and purity.
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Caption: Overall workflow for Ir(piq)3 OLED fabrication and characterization.
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Experimental Protocols
Substrate Preparation: Indium Tin Oxide (ITO) Glass
Cleaning
A thorough cleaning of the ITO-coated glass substrate is critical to ensure good film adhesion

and device performance.

Initial Cleaning: Secure the ITO substrates in a substrate rack. Immerse the rack in a beaker

containing a 1% (by volume) solution of Hellmanex III in deionized water.

Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.

Rinsing: Thoroughly rinse the substrates with deionized water.

Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol

(IPA) for 15 minutes each.

Final Rinse and Drying: Rinse the substrates again with deionized water and dry them using

a stream of high-purity nitrogen gas.

Plasma Treatment: Immediately before loading into the deposition chamber, treat the

substrates with oxygen plasma for 5-10 minutes. This step removes any remaining organic

residues and increases the work function of the ITO, which improves hole injection.

Device Fabrication: Vacuum Thermal Evaporation
The following protocol describes the fabrication of a typical multi-layer OLED structure by

vacuum thermal evaporation. The base pressure of the vacuum chamber should be below 5 x

10⁻⁶ Torr.

Device Architecture: ITO / HTL / EML / ETL / EIL / Cathode

Hole Transport Layer (HTL) Deposition:

Material: N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

Thickness: 40 nm
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Deposition Rate: 1-2 Å/s

Emissive Layer (EML) Deposition:

Host Material: 4,4'-N,N'-dicarbazole-biphenyl (CBP)

Dopant Material: Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3)

Doping Concentration: 6-10% (co-evaporated)

Thickness: 30 nm

Deposition Rate (Host): 1-2 Å/s

Deposition Rate (Dopant): Adjusted to achieve the desired doping concentration.

Electron Transport Layer (ETL) Deposition:

Material: Tris(8-hydroxyquinolinato)aluminum (Alq3)

Thickness: 20 nm

Deposition Rate: 1-2 Å/s

Electron Injection Layer (EIL) Deposition:

Material: Lithium Fluoride (LiF)

Thickness: 1 nm

Deposition Rate: 0.1-0.2 Å/s

Cathode Deposition:

Material: Aluminum (Al)

Thickness: 100 nm

Deposition Rate: 5-10 Å/s
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The deposition rates and thicknesses should be monitored in-situ using a quartz crystal

microbalance.

Electroluminescence Measurement Protocol
All measurements should be conducted in a dark, inert environment (e.g., a nitrogen-filled

glovebox) to prevent degradation of the device.

Equipment:

Source Measure Unit (SMU)

Spectroradiometer or a spectrometer coupled with a calibrated photodiode

Probe station

Current Density-Voltage-Luminance (J-V-L) Measurement:

Connect the SMU to the anode (ITO) and cathode (Al) of the OLED.

Apply a voltage sweep from 0 V to a voltage sufficient to observe significant light emission

(e.g., 10-15 V) in incremental steps.

At each voltage step, record the current flowing through the device and the luminance

measured by the photodiode/spectroradiometer positioned in front of the active pixel.

Calculate the current density (J) by dividing the current by the active area of the pixel.

Electroluminescence (EL) Spectrum Measurement:

Apply a constant voltage or current to the device to achieve a specific luminance (e.g., 100

cd/m² or 1000 cd/m²).

Measure the emitted light spectrum using the spectroradiometer. Record the intensity at

each wavelength.

Data Presentation and Analysis
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Performance Metrics Calculation
From the J-V-L data and the EL spectrum, the following key performance metrics can be

calculated:

Current Efficiency (η_c):

Formula: η_c (cd/A) = Luminance (cd/m²) / Current Density (A/m²)

Power Efficiency (η_p):

Formula: η_p (lm/W) = π * Luminance (cd/m²) / (Current Density (A/m²) * Voltage (V))

External Quantum Efficiency (EQE, η_ext):

The EQE is the ratio of the number of photons emitted from the device to the number of

electrons injected. It can be calculated from the total radiant flux and the current.[1]

Signaling Pathway and Logical Relationships
The following diagram illustrates the energy level relationships and charge transport processes

within the Ir(piq)3-based OLED.
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Caption: Energy level diagram and charge carrier flow in the OLED.

Quantitative Data Summary
The performance of Ir(piq)3-based OLEDs is highly dependent on the device architecture,

particularly the choice of host material for the emissive layer and the doping concentration.

Below are tables summarizing typical performance data.

Table 1: Performance of a Standard Ir(piq)3 OLED Device
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Parameter Value

Device Structure

ITO/NPB(40nm)/CBP:Ir(piq)3(9%,

20nm)/BCP(10nm)/Alq3(30nm)/LiF(1nm)/Al(100

nm)

Turn-on Voltage ~3.0 V

Maximum Luminance > 10,000 cd/m²

Maximum Current Efficiency ~9.3 cd/A

Maximum Power Efficiency ~8.0 lm/W

External Quantum Efficiency (EQE) ~9.5%

Peak Emission Wavelength ~623 nm

CIE Coordinates (x, y) (0.68, 0.33)[2]

Table 2: Comparative Performance of Red-Emitting Iridium Complexes in Different Host

Materials[3][4]

Host Material Emitter
Max. Luminance (cd/m²) @
Voltage

CBP Ir(dmpq)₂(acac) 293 @ 14V

mCP Ir(dmpq)₂(acac) 91 @ 14V

TAPC Ir(dmpq)₂(acac) 62 @ 10V

TCTA Ir(dmpq)₂(acac) 45 @ 14V

Note: Ir(dmpq)₂(acac) is another red-emitting iridium complex, and this data illustrates the

significant impact of the host material on device performance.

Table 3: Effect of Doping Concentration on Device Performance
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Doping
Concentration

Current Efficiency
(cd/A)

Power Efficiency
(lm/W)

EQE (%)

5% 8.5 7.2 8.1

7% 9.1 7.8 9.0

9% 9.3 8.0 9.5

12% 8.8 7.5 8.6

Note: The optimal doping concentration is typically in the range of 6-10%. Higher

concentrations can lead to efficiency losses due to aggregation-caused quenching.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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